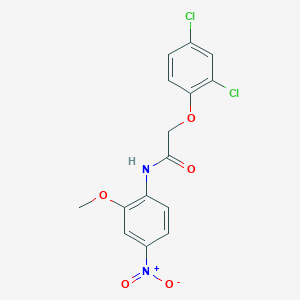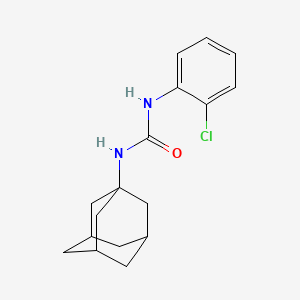![molecular formula C23H20ClNO4 B3948952 2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylpropanamide](/img/structure/B3948952.png)
2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylpropanamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylpropanamide is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential applications in the field of cancer research.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylpropanamide involves its selective binding to ERs. This compound acts as an agonist or antagonist depending on the tissue and cell type. In breast cancer cells, it acts as an antagonist by blocking the estrogen signaling pathway and inhibiting cell growth. In other tissues, it acts as an agonist by activating the ERs and promoting cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the expression of genes involved in cell proliferation and survival. Additionally, this compound has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylpropanamide in lab experiments is its high selectivity for ERs. This compound has been shown to have minimal effects on other nuclear receptors, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylpropanamide. One direction is to investigate its potential applications in other types of cancer, such as prostate and lung cancer. Another direction is to study its effects on the tumor microenvironment and its potential to modulate the immune response. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of this compound. Finally, the potential of this compound as a therapeutic agent for other diseases, such as osteoporosis and cardiovascular disease, should be explored.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential applications in cancer research. Its selective binding to ERs and its ability to modulate their activity make it a promising candidate for the development of new cancer therapies. Further research is needed to optimize its synthesis method, improve its bioavailability, and explore its potential applications in other diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylpropanamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit anti-cancer properties by selectively binding to estrogen receptors (ERs) and modulating their activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and endometrial cancer.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4/c1-23(2,29-15-10-8-14(24)9-11-15)22(26)25-18-13-20-17(12-21(18)27-3)16-6-4-5-7-19(16)28-20/h4-13H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFMXPVWPABXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B3948871.png)
![2-butyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948883.png)
![2-(2,5-dimethylphenoxy)-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B3948887.png)
![N-[5-({[2-(4-bromophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea](/img/structure/B3948893.png)
![N-(3-methoxyphenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948904.png)

![2-amino-3-[(2-methylphenyl)amino]naphthoquinone](/img/structure/B3948924.png)
![2-butyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948927.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B3948935.png)
![2-butyl-5-imino-6-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948949.png)
![1-[(4-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B3948960.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948966.png)

![5-imino-2-(2-methylphenyl)-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948980.png)